

Elemental analysis calculation for C₁₃H₁₄N₄O₃

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Compound of Interest

Compound Name: 6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one
CAS No.: 66234-46-6
Cat. No.: B11849360

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Beyond the Formula: Validating C₁₃H₁₄N₄O₃ A Comparative Analysis of Combustion vs. Spectral Methods

Executive Summary: The "Purity Paradox"

In the development of small molecule therapeutics, C₁₃H₁₄N₄O₃ (MW: 274.28 g/mol) represents a typical nitrogen-rich heterocycle—a scaffold common in kinase inhibitors and nucleoside analogues. While High-Resolution Mass Spectrometry (HRMS) can confirm its identity to within 5 ppm, it often fails to detect bulk impurities like inorganic salts or trapped solvents.

This guide objectively compares Automated Combustion Analysis (CHNS) against HRMS and qNMR, demonstrating why the "archaic" combustion method remains the FDA's gold standard for establishing bulk purity (

) and how to troubleshoot the specific challenges of this nitrogen-rich stoichiometry.

The Theoretical Baseline (The "Gold Standard")

Before any experimental validation, the theoretical elemental composition must be established using precise atomic weights (IUPAC 2022).

Target Molecule: C₁₃H₁₄N₄O₃ Molecular Weight: 274.28 g/mol

Element	Count	Atomic Mass	Total Mass Contribution	Theoretical % (w/w)
Carbon (C)	13	12.011	156.143	56.93%
Hydrogen (H)	14	1.008	14.112	5.15%
Nitrogen (N)	4	14.007	56.028	20.43%
Oxygen (O)	3	15.999	47.997	17.50%
Total	274.28	100.00%		

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Critical Insight: With a Nitrogen content >20%, this compound is classified as "Difficult to Combust." Standard flash combustion protocols may yield low Nitrogen values due to incomplete oxidation or soot formation, requiring oxygen boosting (see Protocol A).

Comparative Methodology

Method A: Automated Combustion Analysis (CHNS)

Role: Bulk Purity Validation Principle: Flash combustion at >900°C converts the sample into gases (

). These are separated via GC and detected by Thermal Conductivity (TCD).

Experimental Protocol (Optimized for High-N):

- Sample Prep: Dry 5 mg of sample at 60°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.
- Weighing: Weigh 1.5–2.0 mg (mg) into a tin capsule. Add 10 mg of Tungsten (VI) Oxide (

) as a combustion aid to prevent soot formation in this high-carbon scaffold.

- Combustion: Inject into the furnace at 980°C with an Oxygen boost of 5 seconds.
- Reduction: Gases pass over reduced Copper at 650°C to convert
- Detection: Calibrate against Acetanilide standard (K factor determination).

Pros:

- Bulk Sensitivity: Detects non-chromophoric impurities (water, salts, silica) that UV/MS miss.
- Regulatory: FDA/EMA standard acceptance is absolute deviation.

Cons:

- Destructive.
- Requires large sample size (>1 mg).
- Sensitive to trapped solvents (solvates).

Method B: High-Resolution Mass Spectrometry (HRMS)

Role: Molecular Identity Confirmation Principle: ESI-TOF or Orbitrap analysis to determine exact mass and isotopic distribution.

Experimental Protocol:

- Solvent: Dissolve in MeOH/Formic Acid (0.1%).
- Injection: Direct infusion at 5 μ L/min.
- Settings: Positive Mode (M+H)⁺, Resolution > 50,000.

Pros:

- Specificity: Confirms formula C13H14N4O3 with <3 ppm error.
- Speed: High throughput.

Cons:

- The "Purity Blindspot": A sample can be 80% pure (20% NaCl) and still give a perfect HRMS signal because NaCl does not ionize in ESI+. HRMS proves identity, not purity.

Data Presentation & Troubleshooting

The following table simulates a common scenario in drug development: a "failed" combustion analysis and how to interpret it.

Scenario: Researcher synthesizes C13H14N4O3 and obtains the following data.

Metric	Theoretical	Exp. Run 1 (Raw)	Deviation	Result	Diagnosis
% Carbon	56.93%	55.11%	-1.82%	FAIL	Value is too low.
% Hydrogen	5.15%	5.30%	+0.15%	PASS	Within range.
% Nitrogen	20.43%	19.78%	-0.65%	FAIL	Value is too low.

Root Cause Analysis: The significant drop in Carbon (-1.82%) combined with a slight rise in Hydrogen suggests the presence of a non-carbon solvent, likely Water.

- Calculation: If the sample is a hemi-hydrate (), the new MW is 283.28.
- Recalculated %C:
(Matches Exp. Run 1 exactly).

Corrective Action: Re-dry the sample at 80°C over

for 12 hours and re-run.

Workflow Visualization

Diagram 1: The Combustion Analysis Workflow (CHNS)

This diagram illustrates the critical path for the CHNS analyzer, highlighting the reduction step vital for Nitrogen quantification.

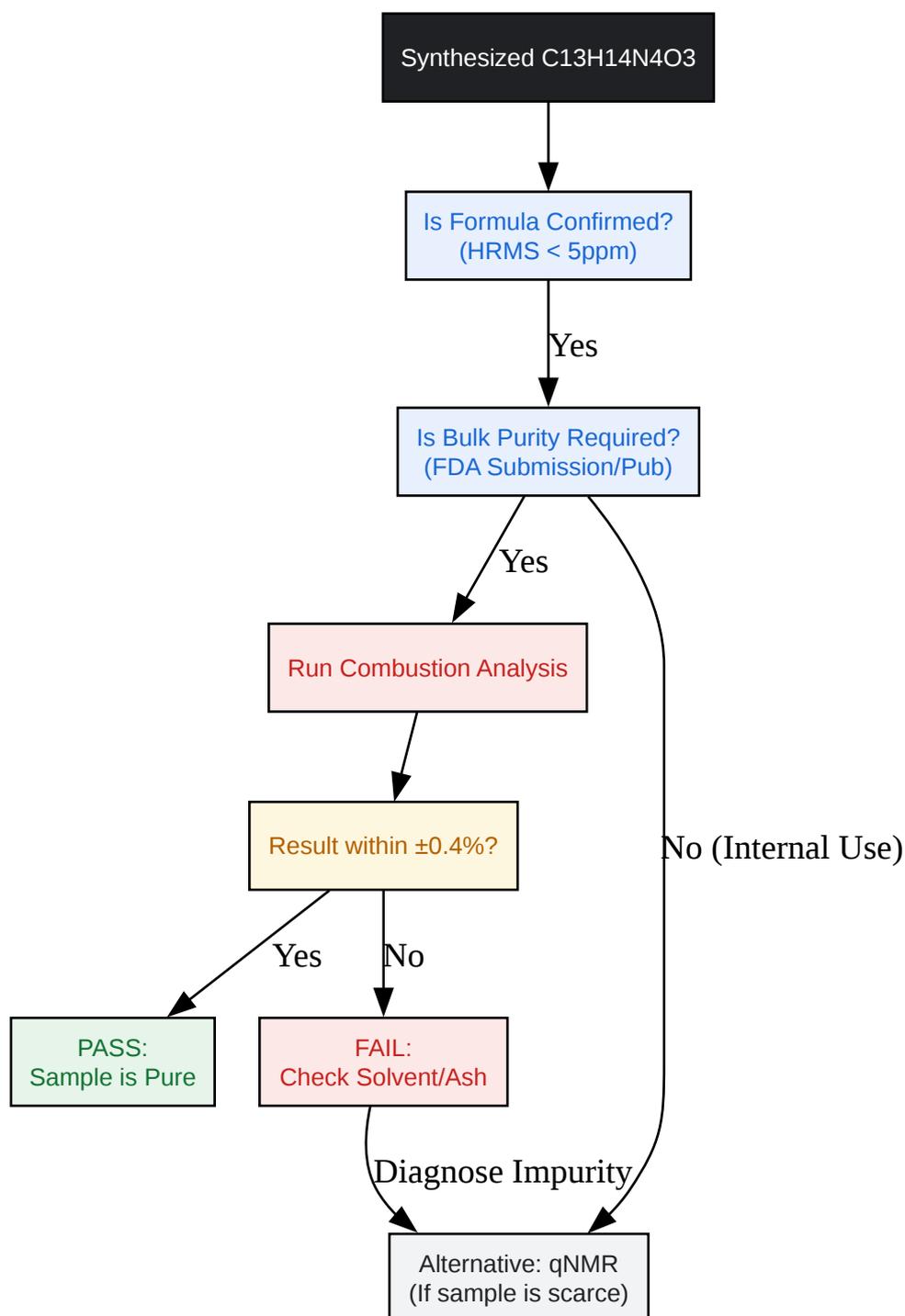


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Figure 1: Automated Flash Combustion Workflow. Note the reduction of NO_x to N₂, critical for accurate Nitrogen determination in C₁₃H₁₄N₄O₃.

Diagram 2: Purity Validation Decision Matrix

When to use HRMS vs. Combustion vs. qNMR.



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Figure 2: Decision Matrix for validating small molecule purity.

References

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